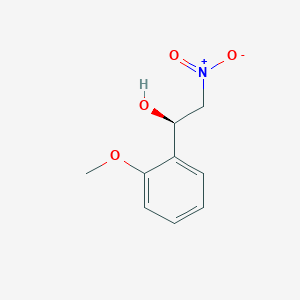
(1R)-1-(2-methoxyphenyl)-2-nitroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-methoxyphenyl)-2-nitroethanol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a hydroxyl group on an ethane backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methoxyphenyl)-2-nitroethanol typically involves the nitration of (1R)-1-(2-methoxyphenyl)ethanol. This can be achieved through the following steps:
Nitration Reaction: The starting material, (1R)-1-(2-methoxyphenyl)ethanol, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the nitration process. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-methoxyphenyl)-2-nitroethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Reduction: (1R)-1-(2-methoxyphenyl)-2-aminoethanol.
Oxidation: (1R)-1-(2-methoxyphenyl)-2-nitroacetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(2-methoxyphenyl)-2-nitroethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methoxyphenyl)-2-nitroethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy and hydroxyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-methoxyphenyl)-2-aminoethanol
- (1R)-1-(2-methoxyphenyl)-2-nitroacetone
- (1R)-1-(2-methoxyphenyl)-2-hydroxyethanol
Uniqueness
(1R)-1-(2-methoxyphenyl)-2-nitroethanol is unique due to its specific combination of functional groups and chiral center, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the nitro group makes it a versatile intermediate for further chemical transformations, while the methoxy group enhances its solubility and stability.
Properties
CAS No. |
610758-06-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-2-nitroethanol |
InChI |
InChI=1S/C9H11NO4/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8,11H,6H2,1H3/t8-/m0/s1 |
InChI Key |
MODZQVKATBYVFE-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC=C1C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
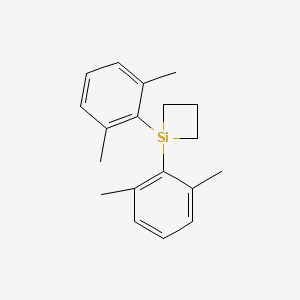


![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
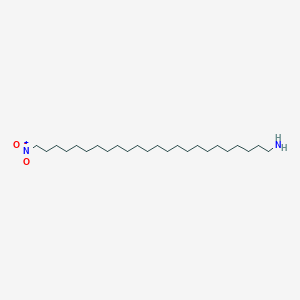
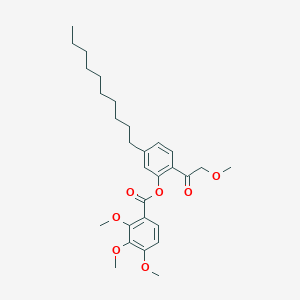
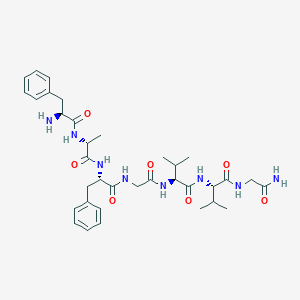
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
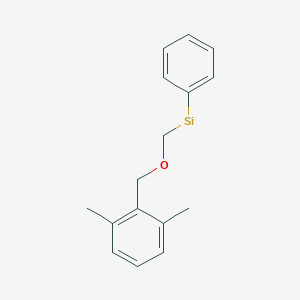
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
